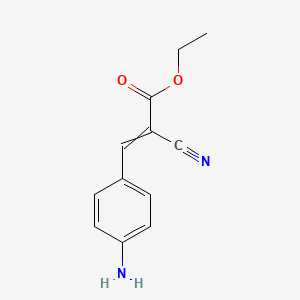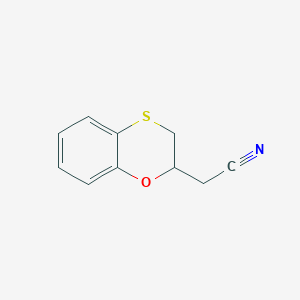
2-methylpyridin-3-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylpyridin-3-yl trifluoromethanesulfonate is an organic compound with the molecular formula C7H6F3NO3S. It is known for its role in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a trifluoromethanesulfonate group attached to a pyridine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 2-methyl-3-pyridinol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-Methyl-3-pyridinol+Trifluoromethanesulfonic anhydride→2-Methyl-3-pyridinyl trifluoromethanesulfonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-methylpyridin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of new compounds.
Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
2-methylpyridin-3-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which 2-methylpyridin-3-yl trifluoromethanesulfonate exerts its effects involves the activation of the trifluoromethanesulfonate group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Pyridyl trifluoromethanesulfonate
- 3-Methyl-2-pyridyl trifluoromethanesulfonate
- 4-Methyl-3-pyridyl trifluoromethanesulfonate
Uniqueness
2-methylpyridin-3-yl trifluoromethanesulfonate is unique due to the position of the methyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the electronic properties and steric effects, making it distinct from other similar compounds.
Propiedades
Número CAS |
122213-94-9 |
|---|---|
Fórmula molecular |
C7H6F3NO3S |
Peso molecular |
241.19 g/mol |
Nombre IUPAC |
(2-methylpyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H6F3NO3S/c1-5-6(3-2-4-11-5)14-15(12,13)7(8,9)10/h2-4H,1H3 |
Clave InChI |
CBJSABYRIWFVAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}adamantane-1-carboxamide](/img/structure/B8622129.png)

![2-Bromo-6-methoxybenzo[d]oxazole](/img/structure/B8622137.png)

![5-Methyl-4,5-dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8622147.png)


